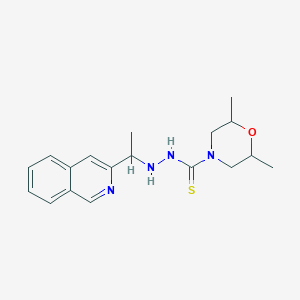
RF-A Gasoline(Technical)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RF-A Gasoline (Technical) is a high-performance fuel commonly used in aviation and military applications. It is a complex mixture of hydrocarbons designed to meet the specific requirements of aircraft engines. This compound is known for its high energy content and stability, making it suitable for demanding environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RF-A Gasoline (Technical) is produced through a variety of synthesis and extraction methods. The preparation involves the refining of crude oil, followed by the blending of various hydrocarbon fractions to achieve the desired properties. The refining process includes distillation, catalytic cracking, and reforming to produce high-octane components.
Industrial Production Methods
In industrial settings, RF-A Gasoline (Technical) is produced in large quantities using advanced refining techniques. The process begins with the distillation of crude oil to separate it into different fractions. These fractions are then subjected to catalytic cracking to break down larger molecules into smaller, more useful ones. The resulting products are further refined and blended to produce the final gasoline .
Analyse Des Réactions Chimiques
Types of Reactions
RF-A Gasoline (Technical) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its performance and stability.
Common Reagents and Conditions
Oxidation: RF-A Gasoline can undergo oxidation reactions in the presence of oxygen, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can occur under specific conditions, such as the presence of reducing agents like hydrogen.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the hydrocarbon molecules with other atoms or groups, often facilitated by catalysts.
Major Products
The major products formed from these reactions include various hydrocarbons, alcohols, and other organic compounds. These products contribute to the overall performance and stability of the gasoline .
Applications De Recherche Scientifique
RF-A Gasoline (Technical) has a wide range of scientific research applications:
Chemistry: It is used as a reference fuel in various analytical techniques, including chromatography and spectroscopy.
Biology: Researchers use it to study the effects of hydrocarbons on biological systems.
Medicine: It serves as a model compound for studying the pharmacokinetics and toxicology of hydrocarbons.
Industry: RF-A Gasoline is used in the development and testing of new fuel formulations and engine technologies .
Mécanisme D'action
The mechanism of action of RF-A Gasoline (Technical) involves its combustion in engines to produce energy. The hydrocarbons in the gasoline react with oxygen in the air to produce carbon dioxide, water, and energy. This process is facilitated by the high energy content and stability of the gasoline, which ensures efficient combustion and energy release .
Comparaison Avec Des Composés Similaires
RF-A Gasoline (Technical) is unique compared to other similar compounds due to its specific formulation and high performance. Similar compounds include:
Aviation Gasoline (Avgas): Used in piston-engine aircraft, Avgas has a different composition and performance characteristics.
Jet Fuel: Used in jet engines, jet fuel has a higher energy content and different chemical properties.
Automotive Gasoline: Used in cars, automotive gasoline has a different formulation to meet the requirements of automotive engines .
RF-A Gasoline (Technical) stands out due to its high stability, energy content, and suitability for demanding applications in aviation and military settings.
Propriétés
Numéro CAS |
8006-61-9 |
|---|---|
Formule moléculaire |
C18H18 |
Synonymes |
RF-A Gasoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



